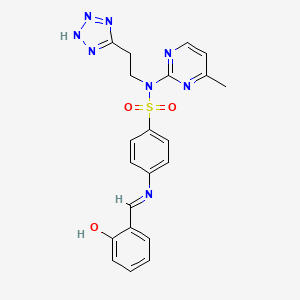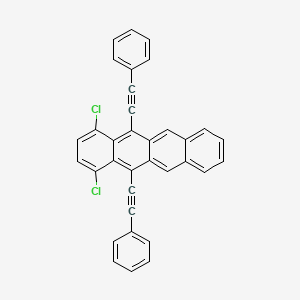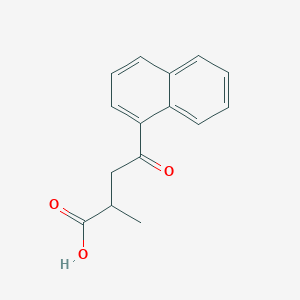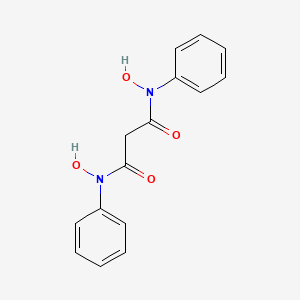
Octyl oct-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl oct-2-ynoate: is an organic compound belonging to the class of esters It is characterized by the presence of an octyl group attached to an oct-2-ynoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octyl oct-2-ynoate can be synthesized through the esterification of oct-2-ynoic acid with octanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Octyl oct-2-ynoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond in the oct-2-ynoate moiety to a double or single bond, resulting in alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various ester derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Octyl oct-2-ynoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound is utilized as a probe to study enzyme activities and metabolic pathways. Its ability to undergo specific reactions makes it a valuable tool for investigating biochemical processes .
Medicine: Its ester functional group can be modified to enhance the pharmacokinetic properties of therapeutic agents .
Industry: this compound is used in the production of specialty chemicals, including fragrances and flavorings. Its unique chemical properties contribute to the development of products with desirable sensory attributes .
Mecanismo De Acción
The mechanism of action of octyl oct-2-ynoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active oct-2-ynoic acid, which can then participate in various biochemical reactions. The compound’s ability to undergo oxidation, reduction, and substitution reactions allows it to modulate different biological pathways and exert its effects .
Comparación Con Compuestos Similares
Methyl oct-2-ynoate: Similar in structure but with a methyl group instead of an octyl group.
Ethyl oct-2-ynoate: Contains an ethyl group and is used in organic synthesis and as a flavoring agent.
Octyl cyanoacrylate: An octyl ester of cyanoacrylic acid, used as a medical adhesive.
Uniqueness: Octyl oct-2-ynoate is unique due to its longer carbon chain (octyl group), which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer carbon chains are advantageous .
Propiedades
Número CAS |
80220-82-2 |
|---|---|
Fórmula molecular |
C16H28O2 |
Peso molecular |
252.39 g/mol |
Nombre IUPAC |
octyl oct-2-ynoate |
InChI |
InChI=1S/C16H28O2/c1-3-5-7-9-11-13-15-18-16(17)14-12-10-8-6-4-2/h3-11,13,15H2,1-2H3 |
Clave InChI |
CEJISNXSGFWSLV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C#CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene](/img/structure/B14439788.png)
![methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate](/img/structure/B14439789.png)




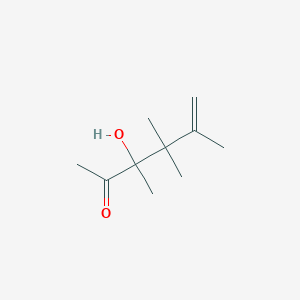
![1-[1-(4-Phenylphenyl)cyclohexyl]piperidine](/img/structure/B14439813.png)
